molecular formula C22H30N4O3 B4056788 N-2-adamantyl-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide

N-2-adamantyl-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide

Cat. No.: B4056788
M. Wt: 398.5 g/mol
InChI Key: CSMOUOFWGUHAJF-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.23179083 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiarrhythmic Activity

N-2-adamantyl-4-(4-methyl-1-piperazinyl)-3-nitrobenzamide and its derivatives have been synthesized and studied for their potential antiarrhythmic activities. A series of new substituted nitrobenzamides with an original spectrum of antiarrhythmic activity were synthesized, focusing on their structure-activity relationship. The most active compound identified has shown potential as a lead drug for further pharmacological and toxicological studies due to its significant antiarrhythmic properties (Likhosherstov et al., 2014; Turilova et al., 2013; Avdyunina et al., 2019).

Reactivity and Adsorption Behavior

Investigations into the local reactive properties, adsorption behavior, and stability of related adamantane derivatives, such as 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APMT), using DFT and MD simulation studies, highlight the significant potential of these compounds for pharmaceutical applications. The studies explore the interactions with water molecules and the stability of these compounds, indicating their potential utility in pharmaceutical formulations due to their robustness and interaction profiles (Al-Ghulikah et al., 2021).

Crystallographic and Theoretical Exploration

The crystal structures of potential chemotherapeutic agents, including adamantane derivatives, have been analyzed, providing insight into their molecular conformations and intermolecular interactions. Such studies contribute to understanding how these compounds can be optimized for better therapeutic efficacy and highlight their potential as chemotherapeutic agents (Al-Mutairi et al., 2021).

Synthesis and Pharmacological Studies

The synthesis and pharmacological properties of novel 2-aminoadamantane derivatives, including their marked antiarrhythmic activities in models of calcium chloride and aconitin arrhythmia, underscore the importance of the relationship between chemical structures and pharmacological activities. These findings suggest a pathway to developing antiarrhythmic drugs with improved therapeutic profiles (Avdyunina et al., 2019).

Properties

IUPAC Name

N-(2-adamantyl)-4-(4-methylpiperazin-1-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-24-4-6-25(7-5-24)19-3-2-16(13-20(19)26(28)29)22(27)23-21-17-9-14-8-15(11-17)12-18(21)10-14/h2-3,13-15,17-18,21H,4-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMOUOFWGUHAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.